molecular formula C16H18Cl2N4O3S B2757170 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine CAS No. 946373-08-6

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Cat. No.: B2757170
CAS No.: 946373-08-6
M. Wt: 417.31
InChI Key: RBAYDIQYQMPWKC-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a 6-methoxy group and a 2-methyl group. The piperazine ring at position 4 is modified with a 3,4-dichlorophenylsulfonyl moiety, which enhances its electronic and steric properties. Such structural features are common in bioactive molecules targeting receptors or enzymes, particularly in central nervous system (CNS) or antimicrobial therapeutics. The sulfonyl group improves metabolic stability, while the dichlorophenyl substituent may influence lipophilicity and binding affinity .

Properties

IUPAC Name

4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N4O3S/c1-11-19-15(10-16(20-11)25-2)21-5-7-22(8-6-21)26(23,24)12-3-4-13(17)14(18)9-12/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAYDIQYQMPWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine typically involves multiple steps:

  • Formation of the Dichlorophenyl Sulfonyl Intermediate: : The initial step involves the sulfonylation of 3,4-dichloroaniline with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This reaction forms the 3,4-dichlorophenyl sulfonyl chloride intermediate.

  • Piperazine Derivatization: : The intermediate is then reacted with piperazine to form the 4-(3,4-dichlorophenylsulfonyl)piperazine derivative. This step typically requires a solvent like dichloromethane and a base to facilitate the reaction.

  • Pyrimidine Ring Formation: : The final step involves the condensation of the piperazine derivative with 6-methoxy-2-methylpyrimidine. This reaction can be carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

  • Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol derivative under appropriate conditions.

  • Substitution: : The aromatic dichlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like nitrating agents or halogens can be used in the presence of catalysts such as iron(III) chloride.

Major Products

    Oxidation: Hydroxylated derivatives of the methoxy group.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine has several applications in scientific research:

  • Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

  • Biological Research: : It is used in the study of enzyme inhibition and receptor binding, providing insights into its potential as a drug candidate.

  • Industrial Applications: : The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets:

  • Enzyme Inhibition: : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

  • Receptor Binding: : It can also bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C)
Target Compound Pyrimidine 6-OCH₃, 2-CH₃, 4-(3,4-Cl₂Ph-SO₂-piperazine) Not Provided Not Provided Not Provided
Compound 20 Pyridine 4-(3,4-Cl₂Ph-piperazine), N-phenylcarbamoyl-SO₂ C₂₂H₂₁Cl₂N₅O₃S Not Provided 177–180
Compound 21 Pyridine 4-(3,4-Cl₂Ph-piperazine), N-(4-ClPh)-carbamoyl C₂₂H₂₀Cl₃N₅O₃S Not Provided 164–168
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine Pyrimidine (bis) 4-Cl, 2-SCH₃, piperazine linkage C₁₄H₁₆Cl₂N₆S₂ 403.35 Not Provided

Key Findings and Implications

  • Lipophilicity : Chlorine and methoxy substituents balance solubility and membrane penetration, whereas methylsulfanyl groups (e.g., in ’s compound) may increase hydrophobicity .
  • Synthetic Flexibility : Piperazine-based compounds are synthetically accessible via nucleophilic substitution or coupling reactions, as shown in (65–80% yields) .

Biological Activity

The compound 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a synthetic organic molecule that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including antibacterial, enzyme inhibitory, and potential therapeutic applications.

  • Molecular Formula: C16H19Cl2N3O3S
  • Molecular Weight: 394.37 g/mol
  • CAS Number: 524718-87-4

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. Key areas of activity include:

  • Antibacterial Activity
  • Enzyme Inhibition
  • Antitumor Potential

Antibacterial Activity

Studies have shown that derivatives of sulfonamide compounds exhibit moderate to strong antibacterial effects against various bacterial strains. For instance, compounds similar to the one have demonstrated significant activity against Salmonella typhi and Bacillus subtilis with varying degrees of effectiveness against other strains, such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound ASalmonella typhi15 µg/mL
Compound BBacillus subtilis20 µg/mL
Compound CEscherichia coli30 µg/mL
Compound DStaphylococcus aureus25 µg/mL

Enzyme Inhibition

The compound has shown promising results in inhibiting key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's, while urease inhibition is crucial for addressing conditions like urinary tract infections.

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 (µM)
Compound EAcetylcholinesterase2.14 ± 0.003
Compound FUrease1.13 ± 0.003

Case Studies

Research has indicated that compounds with a piperazine core and sulfonamide functionality possess broad-spectrum antibacterial properties and enzyme inhibition capabilities. For instance, a study evaluating various sulfonamide derivatives reported that specific modifications led to enhanced activity against resistant bacterial strains .

Study Example

In a comparative analysis, several synthesized derivatives were evaluated for their biological activity:

  • Synthesis Method: Compounds were synthesized through a multi-step process involving piperazine and sulfonamide precursors.
  • Biological Evaluation: The synthesized compounds underwent testing for antibacterial efficacy and enzyme inhibition.

The results indicated that modifications in the chemical structure significantly influenced both antibacterial potency and enzyme inhibitory activity.

Q & A

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodology :
  • Chiral chromatography : Use Chiralpak IA columns (hexane:IPA 90:10) to separate enantiomers, with >99% ee confirmed by circular dichroism .
  • Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries during piperazine ring formation to control stereochemistry .

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